molecular formula C14H18BrF3N2 B1408716 1-(5-Bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine CAS No. 1779123-31-7

1-(5-Bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine

Cat. No. B1408716
CAS RN: 1779123-31-7
M. Wt: 351.2 g/mol
InChI Key: DFSISIJXGJUZGC-UHFFFAOYSA-N
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Description

The compound “1-(5-Bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The molecule also contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the introduction of the trifluoromethyl group . The bromine atom could potentially be introduced via a free radical bromination .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine ring, a six-membered ring containing one nitrogen atom . The trifluoromethyl group would add a degree of electron-withdrawing character to the molecule, which could influence its reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the bromine atom could be displaced in a nucleophilic substitution reaction . The trifluoromethyl group could also potentially participate in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could in turn influence its solubility and permeability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being developed as a pharmaceutical, its mechanism of action would depend on the specific biological target it was designed to interact with .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. Based on its structure, it could potentially pose hazards such as skin and eye irritation, and respiratory discomfort .

Future Directions

The future directions for this compound would likely depend on its intended application. If it were being developed as a pharmaceutical, for example, future work might involve optimizing its structure to improve its efficacy and safety profile .

properties

IUPAC Name

1-[5-bromo-2-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrF3N2/c1-19(2)11-5-7-20(8-6-11)13-9-10(15)3-4-12(13)14(16,17)18/h3-4,9,11H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSISIJXGJUZGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=CC(=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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